1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea
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Overview
Description
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea, also known as Flumioxazin, is a herbicide that belongs to the family of N-phenylureas. It is a systemic herbicide that is used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and fruits. Flumioxazin is known for its excellent residual activity, which means that it can provide long-lasting weed control.
Mechanism of Action
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea works by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It can inhibit chlorophyll synthesis, disrupt cell membranes, and interfere with the production of reactive oxygen species. These effects ultimately lead to the death of the plant.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea in lab experiments is its excellent residual activity. This means that it can provide long-lasting weed control, which is important for experiments that require a prolonged period of time. However, one of the limitations of using this compound is that it can be toxic to some plant species, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea. One area of research could focus on the development of new formulations that are more effective and environmentally friendly. Another area of research could focus on the use of this compound in combination with other herbicides to improve weed control. Additionally, research could be done to investigate the effects of this compound on soil microorganisms and other non-target organisms.
Synthesis Methods
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea is synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenylamine with propargyl alcohol, followed by the reaction with phosgene and then reaction with the potassium salt of N-ethyl-N-(2-hydroxypropyl)carbamate. The final product is obtained after purification and crystallization.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including those that are resistant to other herbicides. This compound is also known for its low toxicity to non-target organisms, making it an environmentally friendly herbicide.
properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-10-7-8(2)4-5-9(10)12/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJWFIJEVRBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.